molecular formula C12H14N2 B189236 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5094-12-2

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B189236
CAS No.: 5094-12-2
M. Wt: 186.25 g/mol
InChI Key: FYHWPFXPFFPQRT-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of the indole structure, which is a common motif in many biologically active compounds

Mechanism of Action

Target of Action

It’s worth noting that this compound has been used in the synthesis of novel anti-cancer agents , suggesting potential interactions with targets involved in cancer pathways.

Mode of Action

Its derivatives have shown high anti-tumor activity . The introduction of sulfonyl and alkyl or aralkyl groups to the compound has been found to increase its antiproliferative activity .

Biochemical Pathways

Its derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner , suggesting that it may affect pathways related to cell proliferation and survival.

Result of Action

Its derivatives have shown moderate to excellent antiproliferative activity against cancer cells . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the condensation of piperidin-4-one and its derivatives with arylamines based on the Fischer rearrangement . Another method involves the Heck and Nenitzescu reactions, which are commonly used for synthesizing indole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its specific substitution pattern and the resulting biological activities. Its ability to inhibit the c-Met receptor makes it a promising candidate for anti-cancer research, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWPFXPFFPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198969
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5094-12-2
Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 5094-12-2
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Synthesis routes and methods I

Procedure details

Phenyl hydrazine (1.0 g, 9.3 mmols) and 1-methyl-piperidin-4-one (1.1 g, 9.3 mmols) were dissolved in 1,4-dioxane (35 mL) and cooled to 0° C. Concentrated sulfuric acid (5 mL) was added dropwise to the reaction at 0° C. with stirring upon which a precipitate formed. The reaction was then heated to 60° C. for one hour after which the precipitate was fully dissolved. The reaction was stirred for an additional hour at 60° C. The reaction was then cooled to room temperature and the pH was adjusted to approximately 12 by the addition of saturated aqueous sodium bicarbonate solution followed by small portions of solid sodium hydroxide. The organic products were extracted with chloroform (3×20 mL) and the combined organic extracts were washed with brine (15 mL), dried (Na2SO4) and concentrated in vacuo. Purification by column chromatography (0-80% gradient of ethyl acetate in hexane) afforded the final product (1.6 g, 93% yield) as a beige solid. 1H NMR (400 MHz, DMSO): δ 10.80 (s, 1H), 7.30 (m, 2H), 6.98 (m, 2H), 3.53 (s, 2H), 2.79 (t, J=5.2 Hz, 2H), 2.71 (t, 2H, J=5.4 Hz), 2.43 (s, 3H). 13C NMR APT (100 MHz, CDCl3): δ 136.2 (up), 132.0 (up), 126.0 (up), 121.0 (down), 119.1 (down), 117.4 (down), 110.7 (down), 108.3 (up), 52.5 (up), 51.8 (up), 45.8 (down), 23.5 (up). ESI-HRMS (m/z): [M+H]+ calcd. for C12H14N2, 187.1230. found, 187.1228
Quantity
1 g
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1.1 g
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35 mL
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5 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of phenylhydrazine (5.4 g) in 75 mL water was added slowly 4.2 mL of 12 N HCl, followed by addition of 1-methylpiperidin-4-one (6.7 g). Additional 16 g of 12N HCl was added and the reaction mixture was heated at 55° C. for 2 days. After cooling in a ice-water bath, 10 N NaOH solution was added slowly until pH>12.20 g of NaCl was added to the mixture and the reaction mixture was extracted with 2×100 mL of CH2Cl2. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was swished from EtOAc to give 7 g of the title compounds as a light yellow solid.
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5.4 g
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75 mL
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4.2 mL
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6.7 g
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16 g
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Synthesis routes and methods III

Procedure details

Phenyl hydrazine hydrochloride (5 g, 34.57 mmol) and 1-methylpiperidin-4-one hydrochloride (4.5 g, 30.1 mmol, 1 eq.) was dissolved in of ethanol (150 mL) and stirred at 80-90° C. for overnight. The reaction was monitored by TLC. The mixture was cooled to RT, solvent was concentrated under reduced pressure. The residue was dissolved in EtOAc, washed with saturated sodium bicarbonate solution. Organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 3.0 g of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. 1H NMR (CDCl3, free base) δ (ppm) 8.0 (bs, 1H), 7.4 (d, 1H), 7.35 (d, 1H), 7.20-7.0 (m, 2H), 3.7 (s, 2H), 2.9 (s, 4H), 2.6 (s, 3H).
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5 g
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4.5 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What modifications have been explored on the 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold to enhance its biological activity?

A: Researchers have investigated the introduction of various substituents at the 5 and 8 positions of the this compound core to modulate its interaction with biological targets. For example, the incorporation of a cis-2-pyridin-3-ylvinyl group at the 5-position led to the development of compound 5b, which displayed potent antagonistic activity against histamine H1 and serotonin 5-HT6 receptors. []

Q2: How does the structure of compound 5b contribute to its antagonistic activity against H1 and 5-HT6 receptors?

A: While the exact mechanism of action remains to be fully elucidated, it's suggested that the cis-2-pyridin-3-ylvinyl substituent at the 5-position of 5b plays a crucial role in its interaction with H1 and 5-HT6 receptors. Structure-activity relationship (SAR) studies indicated that modifications to this substituent significantly impact the compound's antagonistic activity. [] This suggests a specific binding interaction between this moiety and the receptors, potentially through interactions like π-π stacking or hydrogen bonding.

Q3: Can 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles be converted into other heterocyclic systems?

A: Yes, research has shown that 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles can be transformed into hexahydro[1,2]diazepino[5,4-b]indoles. This conversion involves a reaction with N-alkyl-O-tosylhydroxylamines followed by base treatment, proceeding through a ylide intermediate. [] This transformation highlights the versatility of the this compound scaffold as a starting point for synthesizing diverse heterocyclic systems with potentially distinct biological activities.

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